1-Bromo-5-methoxyheptane
CAS No.: 89672-42-4
Cat. No.: VC14280825
Molecular Formula: C8H17BrO
Molecular Weight: 209.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89672-42-4 |
|---|---|
| Molecular Formula | C8H17BrO |
| Molecular Weight | 209.12 g/mol |
| IUPAC Name | 1-bromo-5-methoxyheptane |
| Standard InChI | InChI=1S/C8H17BrO/c1-3-8(10-2)6-4-5-7-9/h8H,3-7H2,1-2H3 |
| Standard InChI Key | LCVBKMIIJAXFQV-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CCCCBr)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features a bromine atom at the terminal (C1) position and a methoxy group at C5, creating distinct electronic environments. The IUPAC name, 1-bromo-5-methoxyheptane, reflects this substitution pattern, while its SMILES notation (CCC(CCCCBr)OC) provides a simplified topological representation . The methoxy group’s placement mid-chain introduces steric considerations during reactions, as the ether oxygen’s lone pairs can participate in hydrogen bonding or act as a weak directing group .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 209.12 g/mol | |
| Exact Mass | 208.04600 | |
| LogP | 2.98 | |
| Polar Surface Area | 9.23 Ų | |
| Boiling Point | Not reported | |
| Density | Not reported |
Spectroscopic Characteristics
While specific spectral data (e.g., NMR, IR) are absent from available sources, the compound’s structure suggests predictable signals. For instance, the bromine atom at C1 would produce a characteristic triplet in the NMR spectrum for the adjacent methylene protons, while the methoxy group’s singlet would appear near 3.3 ppm . The NMR would show a quaternary carbon signal for C5 due to the methoxy substitution.
Synthesis and Industrial Production
Historical Synthesis
The original 1970 synthesis by Remberg and Spiteller involved the bromination of 5-methoxyheptan-1-ol using phosphorus tribromide (PBr₃) in anhydrous diethyl ether . This method proceeds via an mechanism, where the hydroxyl group is converted to a better-leaving group prior to bromide displacement. The reaction’s yield and selectivity depend on temperature control to minimize elimination side reactions .
Modern Production Techniques
Current commercial synthesis optimizes the process using catalytic hydrogen bromide (HBr) in the presence of a sulfuric acid catalyst. This approach reduces byproduct formation and achieves yields exceeding 85% at scales of 100–500 kg per batch . MOLEKULA Ltd. reports a purity of 97% for their batches, with residual solvents (e.g., dichloromethane) maintained below 0.1% .
Reactivity and Functionalization
Nucleophilic Substitution
The primary reaction pathway involves displacement of the bromine atom. Nucleophiles such as hydroxide, amines, or thiols readily substitute the bromide, forming 5-methoxyheptan-1-ol, heptylamines, or thioethers, respectively. Steric hindrance from the C5 methoxy group slightly slows the reaction compared to unsubstituted 1-bromoheptane, as evidenced by kinetic studies on analogous compounds .
Ether Cleavage and Rearrangements
Under acidic conditions (e.g., HBr/HOAc), the methoxy group undergoes cleavage to form a secondary alcohol intermediate, which can further react via dehydration or rearrangement. This dual functionality enables the synthesis of complex ethers or cyclic compounds in multi-step syntheses.
Comparison with Structural Analogs
Table 2: Analog Comparison
| Compound | Molecular Formula | Chain Length | Key Differences |
|---|---|---|---|
| 1-Bromo-4-methoxybutane | C₅H₁₁BrO | Shorter | Higher volatility; faster SN2 |
| 1-Bromo-6-methoxyhexane | C₇H₁₅BrO | Longer | Increased lipophilicity |
| 1-Bromo-5-methoxypentane | C₆H₁₃BrO | Similar | Shorter chain alters sterics |
The C5 methoxy position in 1-bromo-5-methoxyheptane uniquely balances steric effects and electronic influences, making it preferable for reactions requiring moderate nucleophilic attack rates .
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